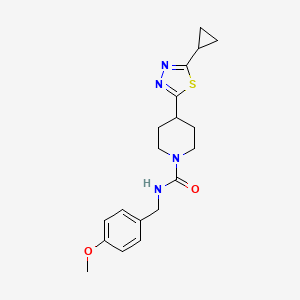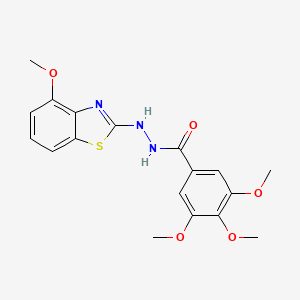![molecular formula C16H16F6N4O B2836237 N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide CAS No. 956779-82-1](/img/structure/B2836237.png)
N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives have been found to be potent growth inhibitors of drug-resistant bacteria .
Synthesis Analysis
The synthesis of pyrazole derivatives involves several steps. For instance, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . This compound can then be converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring substituted with two trifluoromethyl groups . The IUPAC Standard InChI for this compound isInChI=1S/C5H2F6N2/c6-4(7,8)2-1-3(13-12-2)5(9,10)11/h1H,(H,12,13) . Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, they can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They can also participate in the synthesis of disubstituted pyrimidines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 204.0732 . The compound has a boiling point of 799.1±60.0 °C .Applications De Recherche Scientifique
Novel Compound Synthesis and Material Applications
- Electroluminescence and OLED Efficiency : A study explored the synthesis of pyrazol-pyridine ligands and their application in orange-red iridium (III) complexes. These complexes demonstrated high phosphorescence quantum yields and were used in organic light-emitting devices (OLEDs) with exceptional performance, achieving a maximum external quantum efficiency of over 30% (Su et al., 2021).
Molecular Structure and Coordination Chemistry
- Coordination Chemistry : Research on bis(pyrazol-1-yl)(pyridin-x-yl)methane ligands revealed their ability to form complexes with a wide range of transition metals. These complexes exhibit diverse coordination geometries, influencing the formation of various molecular architectures (Manzano et al., 2016).
- Electrocatalytic and Photoluminescent Properties : The study of self-assembled monolayers of bis(pyrazol-1-yl)pyridine-substituted thiols on Au(111) surfaces highlighted their potential in creating ordered layers with specific molecular orientations, which could be beneficial for developing advanced electrocatalytic and photoluminescent materials (Shen et al., 2008).
Catalysis and Reaction Mechanisms
- Catalytic Activity : Nickel complexes containing bis(pyrazol-1-ylmethyl)pyridine demonstrated significant catalytic activities in ethylene oligomerization and exhibited unusual Friedel−Crafts alkylation capabilities. These findings open avenues for the development of new catalysts in organic synthesis (Ojwach et al., 2009).
Photophysical Properties and Sensing
- Photophysical Properties : The synthesis and investigation of a novel aromatic carboxylic acid ligand and its Eu(III) and Tb(III) complexes revealed their strong luminescence properties. These compounds could serve as potential materials for sensing applications due to their significant luminescence and thermal stability (Tang et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds have been found to target proteins that are traditionally difficult to target .
Mode of Action
It is suggested that similar compounds may function as cysteine-reactive small-molecule fragments for chemoproteomic and ligandability studies . These compounds can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .
Biochemical Pathways
Similar compounds have been used in the study of various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Similar compounds have shown a broad spectrum of biological activities .
Orientations Futures
The future directions for “N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide” could involve further exploration of its potential as a growth inhibitor for drug-resistant bacteria . Additionally, the trifluoromethyl group is a common feature in FDA-approved drugs, suggesting potential pharmaceutical applications .
Propriétés
IUPAC Name |
N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F6N4O/c1-2-3-4-7-13(27)24-10-6-5-8-23-14(10)26-12(16(20,21)22)9-11(25-26)15(17,18)19/h5-6,8-9H,2-4,7H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHAXLSARONPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=C(N=CC=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzofuran-2-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2836155.png)
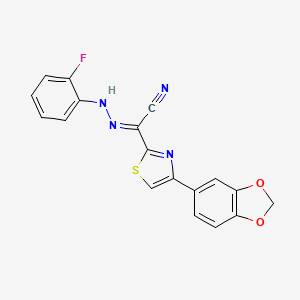
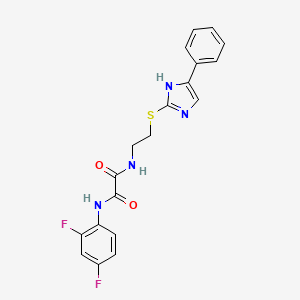
![7-Bromo-2-oxabicyclo[4.1.0]heptane](/img/structure/B2836161.png)
![Methyl (3R,4aR)-3-(iodomethyl)-1-oxo-4,5,6,7-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazine-4a-carboxylate](/img/structure/B2836162.png)
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836164.png)


![1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B2836168.png)

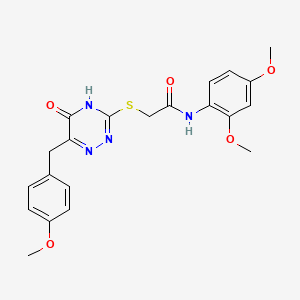
![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2836172.png)
